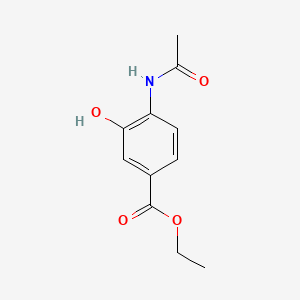

Ethyl 4-acetamido-3-hydroxybenzoate

Description

Structure

3D Structure

Properties

IUPAC Name |

ethyl 4-acetamido-3-hydroxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO4/c1-3-16-11(15)8-4-5-9(10(14)6-8)12-7(2)13/h4-6,14H,3H2,1-2H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UURVEOMRNSPVTI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=C(C=C1)NC(=O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1346604-18-9 | |

| Record name | Ethyl 4-acetamido-3-hydroxybenzoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1346604189 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | ETHYL 4-ACETAMIDO-3-HYDROXYBENZOATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/79Q535BU4S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to Ethyl 4-acetamido-3-hydroxybenzoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 4-acetamido-3-hydroxybenzoate is a chemical compound of interest in pharmaceutical research and development, primarily recognized as an impurity and intermediate in the synthesis of the antiviral drug Oseltamivir.[1][2][3] Understanding its fundamental properties is crucial for process optimization, impurity profiling, and ensuring the quality and safety of the final active pharmaceutical ingredient (API). This guide provides a comprehensive overview of the core chemical and physical properties of this compound, alongside generalized experimental protocols relevant to its synthesis and biological evaluation.

Core Properties

This compound presents as a white to pale yellow solid or a brown crystalline powder.[1] For optimal stability, it should be stored under refrigerated conditions at 2-8°C.[1]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. It is important to note that while some experimental data is available, many of the listed properties are computed predictions and should be considered as such.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₃NO₄ | [2] |

| Molecular Weight | 223.23 g/mol | [2] |

| CAS Number | 1346604-18-9 | [2] |

| Appearance | White to Pale Yellow Solid, Brown crystalline powder | [1] |

| Storage Temperature | 2-8°C | [1] |

| Predicted Boiling Point | 445.9 ± 35.0 °C | |

| Solubility (Predicted) | Chloroform (Slightly), DMSO (Sparingly), Ethyl Acetate (B1210297) (Slightly), Methanol (Slightly) | |

| Computed LogP | 1.5273 | [2] |

| Topological Polar Surface Area (TPSA) | 75.63 Ų | [2] |

| Hydrogen Bond Donors | 2 | [2] |

| Hydrogen Bond Acceptors | 4 | [2] |

| Rotatable Bonds | 3 | [2] |

Synthesis and Purification

A generalized workflow for this synthesis is depicted below.

Experimental Protocols

General Synthesis Protocol (Hypothetical):

-

Reaction Setup: To a solution of Ethyl 4-amino-3-hydroxybenzoate in a suitable anhydrous solvent (e.g., dichloromethane (B109758) or tetrahydrofuran) under an inert atmosphere (e.g., nitrogen or argon), add a suitable acetylating agent such as acetic anhydride or acetyl chloride dropwise at a controlled temperature (e.g., 0°C). A base (e.g., triethylamine (B128534) or pyridine) may be required to scavenge the acid byproduct.

-

Reaction Monitoring: The progress of the reaction should be monitored by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Work-up: Upon completion, the reaction mixture is typically quenched with water or a saturated aqueous solution of sodium bicarbonate. The organic layer is separated, washed with brine, dried over an anhydrous drying agent (e.g., sodium sulfate (B86663) or magnesium sulfate), and the solvent is removed under reduced pressure to yield the crude product.

-

Purification: The crude this compound can be purified by column chromatography on silica (B1680970) gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane). Further purification can be achieved by recrystallization from an appropriate solvent system (e.g., ethanol/water).

Spectral Data

While specific spectra for this compound are not publicly available, the expected spectral characteristics can be inferred.

-

¹H NMR: The spectrum would be expected to show signals for the ethyl group (a triplet and a quartet), aromatic protons, an amide proton, a hydroxyl proton, and a methyl group from the acetyl moiety.

-

¹³C NMR: The spectrum would display resonances for the carbonyl carbons of the ester and amide, aromatic carbons, the carbons of the ethyl group, and the methyl carbon of the acetyl group.

-

Infrared (IR) Spectroscopy: Characteristic absorption bands would be expected for the O-H stretch of the hydroxyl group, the N-H stretch of the amide, C=O stretches for the ester and amide, and aromatic C-H and C=C stretches.

-

Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (223.23 g/mol ).

Biological Activity

This compound is primarily known as an impurity in the synthesis of Oseltamivir, a potent neuraminidase inhibitor used to treat influenza. Derivatives of this compound have been synthesized and evaluated for their ability to inhibit neuraminidase.

Neuraminidase Inhibition Assay

A common method to assess the inhibitory activity of compounds against neuraminidase is a fluorescence-based assay using the substrate 2'-(4-Methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA).

Experimental Protocol:

-

Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and perform serial dilutions to obtain a range of test concentrations.

-

Enzyme Reaction: In a microplate, add the neuraminidase enzyme to each well containing the test compound dilutions and a control (enzyme without inhibitor).

-

Pre-incubation: Incubate the plate for a defined period to allow the inhibitor to bind to the enzyme.

-

Substrate Addition: Add the MUNANA substrate to all wells to initiate the enzymatic reaction.

-

Incubation: Incubate the plate at a controlled temperature (e.g., 37°C) for a specific duration.

-

Reaction Termination: Stop the reaction by adding a suitable stop solution (e.g., a high pH buffer).

-

Fluorescence Measurement: Measure the fluorescence of the product (4-methylumbelliferone) using a fluorescence plate reader.

-

Data Analysis: Plot the fluorescence intensity against the inhibitor concentration and determine the half-maximal inhibitory concentration (IC50) value.

Conclusion

This technical guide provides a summary of the currently available information on the basic properties of this compound. While key physicochemical data and its role as an Oseltamivir impurity are established, there is a notable lack of detailed, publicly available experimental protocols for its synthesis and comprehensive spectral and biological activity data. The generalized protocols and workflows provided herein offer a starting point for researchers and drug development professionals working with this compound. Further experimental investigation is warranted to fully characterize this molecule.

References

An In-depth Technical Guide to Oseltamivir Impurity D

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Oseltamivir Impurity D, a known process-related impurity and potential degradation product of the antiviral medication Oseltamivir. This document outlines its chemical identity, synthesis, and analytical characterization, offering valuable insights for researchers and professionals involved in the development, manufacturing, and quality control of Oseltamivir.

Chemical Identity and Physical Properties

Oseltamivir Impurity D is chemically known as Ethyl 4-acetamido-3-hydroxybenzoate.[1][2][3][4][5] It is also referred to by several synonyms, including Oseltamivir Phenol Impurity and Oseltamivir EP Impurity D.[1][5] The compound is typically a white to off-white or pale yellow solid.[5]

Table 1: Chemical Identifiers and Physical Properties of Oseltamivir Impurity D

| Parameter | Value | Reference |

| Chemical Name | This compound | [1][2][3][4][5] |

| Synonyms | Oseltamivir Phenol Impurity, Oseltamivir EP Impurity D, 4-Acetylamino-3-hydroxy-benzoic acid ethyl ester | [1][5] |

| CAS Number | 1346604-18-9 | [1][3][4][5] |

| Molecular Formula | C₁₁H₁₃NO₄ | [1][2][3] |

| Molecular Weight | 223.23 g/mol | [1][2][3] |

| Appearance | White to Pale Yellow Solid | [5] |

| Storage | 2-8°C, Refrigerator | [5] |

Synthesis of Oseltamivir Impurity D

While specific, detailed proprietary synthesis protocols are not publicly available, the formation of Oseltamivir Impurity D is understood to be related to the manufacturing process of Oseltamivir. One suggested synthetic route involves the simulation of the synthesis conditions of amino crotonate ethyl ester, followed by modification, purification, and cyclization.

A plausible, generalized laboratory-scale synthesis protocol is outlined below. This protocol is illustrative and would require optimization for specific applications.

Illustrative Synthesis Protocol

Objective: To synthesize this compound.

Materials:

-

4-Amino-3-hydroxybenzoic acid

-

Ethanol (absolute)

-

Acetyl chloride

-

Thionyl chloride (SOCl₂) or other suitable esterification catalyst

-

Pyridine or other suitable base

-

Dichloromethane (DCM) or other suitable solvent

-

Sodium bicarbonate (NaHCO₃) solution

-

Brine solution

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Esterification:

-

Suspend 4-amino-3-hydroxybenzoic acid in absolute ethanol.

-

Cool the mixture in an ice bath.

-

Slowly add thionyl chloride dropwise with stirring.

-

After the addition is complete, reflux the mixture for several hours until the reaction is complete (monitored by TLC).

-

Cool the reaction mixture and remove the solvent under reduced pressure.

-

Neutralize the residue with a saturated sodium bicarbonate solution and extract the product with a suitable organic solvent like ethyl acetate (B1210297).

-

Wash the organic layer with brine, dry over anhydrous sulfate, and concentrate to yield the crude ethyl 4-amino-3-hydroxybenzoate.

-

-

Acetylation:

-

Dissolve the crude ethyl 4-amino-3-hydroxybenzoate in a suitable solvent such as dichloromethane.

-

Add a base, such as pyridine, to the solution.

-

Cool the mixture in an ice bath and slowly add acetyl chloride dropwise.

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

-

Quench the reaction with water and separate the organic layer.

-

Wash the organic layer sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sulfate and concentrate under reduced pressure.

-

-

Purification:

-

The crude product can be purified by column chromatography on silica (B1680970) gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford pure this compound.

-

Analytical Characterization

The identification and quantification of Oseltamivir Impurity D in pharmaceutical samples are crucial for ensuring the quality and safety of the final drug product. High-Performance Liquid Chromatography (HPLC) is the primary technique used for this purpose.

High-Performance Liquid Chromatography (HPLC) Method

While a specific validated method for Oseltamivir Impurity D is not publicly detailed, a general reverse-phase HPLC method for the analysis of Oseltamivir and its impurities can be adapted.

Table 2: General HPLC Parameters for the Analysis of Oseltamivir and its Impurities

| Parameter | Description |

| Column | C18 (e.g., 4.6 x 250 mm, 5 µm) |

| Mobile Phase | A mixture of an aqueous buffer (e.g., phosphate (B84403) or formate (B1220265) buffer, pH adjusted) and an organic modifier (e.g., acetonitrile (B52724) or methanol). The specific gradient or isocratic composition would need to be optimized. For example, a mobile phase of Methanol and Water (75:25% v/v) has been used for Oseltamivir analysis. |

| Flow Rate | 1.0 mL/min |

| Detection Wavelength | UV detection at approximately 223 nm. |

| Column Temperature | Ambient or controlled (e.g., 25-30 °C) |

| Injection Volume | 10-20 µL |

| Internal Standard (optional) | A suitable non-interfering compound can be used for improved quantitative accuracy. |

Sample Preparation:

-

Accurately weigh a known amount of the Oseltamivir drug substance or a crushed tablet.

-

Dissolve the sample in a suitable diluent (e.g., a mixture of water and methanol).

-

Sonicate to ensure complete dissolution.

-

Filter the solution through a 0.45 µm syringe filter before injection into the HPLC system.

Spectroscopic Data

Detailed spectroscopic data for Oseltamivir Impurity D is often proprietary and provided with the purchase of a reference standard. However, the expected spectroscopic characteristics can be inferred from its chemical structure.

Table 3: Expected Spectroscopic Data for Oseltamivir Impurity D

| Technique | Expected Data |

| ¹H NMR | Signals corresponding to the ethyl group (a quartet and a triplet), an acetyl group (a singlet), aromatic protons, and protons of the hydroxyl and amide groups. |

| ¹³C NMR | Resonances for the carbonyl carbons of the ester and amide, carbons of the aromatic ring, the ethyl group, and the acetyl group. |

| Mass Spectrometry (MS) | A molecular ion peak corresponding to the molecular weight of 223.23. Fragmentation patterns would involve the loss of the ethoxy group, the acetyl group, and other characteristic fragments. |

| Infrared (IR) Spectroscopy | Characteristic absorption bands for the O-H stretch (hydroxyl), N-H stretch (amide), C=O stretches (ester and amide), and aromatic C-H and C=C vibrations. |

Logical Workflow for Impurity Management

The control of Oseltamivir Impurity D is a critical aspect of the drug manufacturing process. A systematic approach is necessary for its identification, monitoring, and mitigation.

Caption: Logical workflow for the identification, control, and management of Oseltamivir Impurity D.

Conclusion

Oseltamivir Impurity D is a critical quality attribute in the production of Oseltamivir. A thorough understanding of its chemical properties, formation, and analytical determination is essential for ensuring the safety and efficacy of the final drug product. This guide provides a foundational understanding for researchers and drug development professionals, emphasizing the importance of robust process controls and validated analytical methods for the effective management of this impurity.

References

Technical Guide: Ethyl 4-acetamido-3-hydroxybenzoate (CAS: 1346604-18-9)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 4-acetamido-3-hydroxybenzoate is a chemical compound primarily known as a process-related impurity of the antiviral drug Oseltamivir (B103847) (Tamiflu®).[][2] In pharmaceutical quality control, it is designated as Oseltamivir EP Impurity D.[][4] The presence of impurities in active pharmaceutical ingredients (APIs) is a critical quality attribute that must be monitored and controlled to ensure the safety and efficacy of the final drug product. This technical guide provides a comprehensive overview of the available scientific and technical information for this compound, focusing on its chemical properties, analytical methodologies, and its relationship with Oseltamivir.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for the development of analytical methods and for understanding the compound's behavior in various chemical and biological systems.

| Property | Value | Source |

| CAS Number | 1346604-18-9 | [] |

| Molecular Formula | C₁₁H₁₃NO₄ | [] |

| Molecular Weight | 223.23 g/mol | [] |

| IUPAC Name | This compound | |

| Synonyms | Oseltamivir Impurity D, Oseltamivir EP Impurity D, 4-Acetylamino-3-hydroxybenzoic acid ethyl ester | [2][4] |

| Appearance | Brown crystalline powder | [2] |

| Purity | Typically >95% - ≥98% as a reference standard | [][] |

| Storage Conditions | 4°C, sealed storage, away from moisture | [] |

| SMILES | CCOC(=O)C1=CC=C(NC(C)=O)C(O)=C1 | [] |

| Topological Polar Surface Area (TPSA) | 75.63 Ų | [] |

| logP | 1.5273 | [] |

| Hydrogen Bond Donors | 2 | [] |

| Hydrogen Bond Acceptors | 4 | [] |

| Rotatable Bonds | 3 | [] |

Synthesis

A specific, detailed, and publicly available experimental protocol for the synthesis of this compound is not readily found in the scientific literature. Its preparation is typically undertaken for the purpose of creating a reference standard for analytical testing of Oseltamivir.

One source suggests that the synthesis of Oseltamivir EP Impurity D involves simulating the synthesis conditions of an amino crotonate ethyl ester after modification, followed by purification and cyclization.[] Another patent describes a general multi-step method for the preparation of chiral impurities of Oseltamivir, which may serve as a starting point for a synthetic strategy.[5] However, a direct and detailed protocol for this specific aromatic impurity is not provided.

The synthesis of related hydroxybenzoate esters often involves the esterification of the corresponding carboxylic acid. For example, the synthesis of ethyl 3-fluoro-4-hydroxybenzoate is achieved by refluxing 3-fluoro-4-hydroxybenzoic acid with ethanol (B145695) and concentrated sulfuric acid. A similar approach, starting from 4-acetamido-3-hydroxybenzoic acid, could be a plausible synthetic route.

Analytical Methodologies

The primary application of this compound is as a reference standard for the detection and quantification of impurities in Oseltamivir. High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are the most common analytical techniques employed for this purpose.

Experimental Protocol: Quantification of Oseltamivir Impurities by HPLC

While a specific protocol for the analysis of only this compound is not detailed, the following represents a general approach for the quantification of Oseltamivir and its impurities, which would include this compound.

Objective: To quantify the levels of this compound (Oseltamivir Impurity D) and other impurities in a sample of Oseltamivir phosphate (B84403).

Materials:

-

Oseltamivir phosphate sample

-

Reference standard for this compound

-

HPLC grade acetonitrile

-

HPLC grade water

-

Phosphoric acid

-

HPLC system with a UV detector

-

C18 reverse-phase HPLC column (e.g., 4.6 mm x 250 mm, 5 µm)

Procedure:

-

Mobile Phase Preparation: Prepare a suitable mobile phase, which is often a gradient mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent like acetonitrile. The pH of the aqueous phase is typically adjusted with an acid such as phosphoric acid.

-

Standard Solution Preparation: Accurately weigh and dissolve the this compound reference standard in a suitable diluent (e.g., a mixture of water and acetonitrile) to prepare a stock solution of known concentration. Prepare a series of working standard solutions by diluting the stock solution.

-

Sample Solution Preparation: Accurately weigh and dissolve the Oseltamivir phosphate sample in the diluent to a known concentration.

-

Chromatographic Conditions:

-

Column: C18 reverse-phase column

-

Flow Rate: Typically 1.0 mL/min

-

Injection Volume: 10-20 µL

-

Column Temperature: Ambient or controlled (e.g., 30°C)

-

Detection Wavelength: UV detection at a wavelength where both Oseltamivir and the impurity have adequate absorbance (e.g., 220 nm).

-

Gradient Elution: A typical gradient might start with a higher proportion of the aqueous phase and gradually increase the proportion of the organic phase to elute the more non-polar impurities.

-

-

Analysis: Inject the standard and sample solutions into the HPLC system.

-

Quantification: Identify the peak corresponding to this compound in the sample chromatogram by comparing its retention time with that of the reference standard. Calculate the concentration of the impurity in the sample by comparing the peak area with the calibration curve generated from the standard solutions.

Biological Activity and Mechanism of Action

There is currently no publicly available information on the specific biological activity, mechanism of action, or toxicological profile of this compound. As it is considered an impurity of Oseltamivir, its biological effects have not been a primary area of research. The focus in the pharmaceutical industry is on ensuring its levels are kept below acceptable limits in the final drug product to minimize any potential risks to patients.

Visualizations

Analytical Workflow for Impurity Quantification

The following diagram illustrates a typical workflow for the quantification of this compound as an impurity in Oseltamivir.

Conclusion

This compound is a significant compound in the context of the quality control of the antiviral drug Oseltamivir. While detailed information on its synthesis and biological activity is limited in the public domain, its physicochemical properties and analytical detection methods are well-established. This guide provides a foundational understanding for researchers and professionals involved in the development, manufacturing, and analysis of Oseltamivir, highlighting the importance of impurity profiling and control in the pharmaceutical industry. Further research into the potential biological effects of this and other drug impurities could provide valuable insights into drug safety and metabolism.

References

Physical and chemical properties of Oseltamivir Impurity D

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of Oseltamivir Impurity D, a known impurity in the synthesis of the antiviral drug Oseltamivir. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in the development, manufacturing, and quality control of Oseltamivir.

Chemical Identity and Physical Properties

Oseltamivir Impurity D, identified by the CAS number 1346604-18-9, is also known by its IUPAC name, ethyl 4-acetamido-3-hydroxybenzoate.[][2][3][4][5] It is recognized as a process-related impurity in the synthesis of Oseltamivir.[] The compound presents as a white to off-white solid and is soluble in methanol (B129727) and DMSO.[][6] For long-term stability, it is recommended to store Oseltamivir Impurity D at 2-8 °C.[6]

Table 1: Physical and Chemical Properties of Oseltamivir Impurity D

| Property | Value | References |

| IUPAC Name | This compound | [][2][4] |

| Synonyms | Oseltamivir EP Impurity D, Oseltamivir phenol, 4-Acetylamino-3-hydroxybenzoic Acid Ethyl Ester | [][2][3][4] |

| CAS Number | 1346604-18-9 | [][3][4][6][7][8][9][10] |

| Molecular Formula | C₁₁H₁₃NO₄ | [][3][4][6][7][9][11][12] |

| Molecular Weight | 223.23 g/mol | [][3][4][6][7][9][11][12] |

| Appearance | White to Off-White Solid | [] |

| Melting Point | 158-164 °C | [] |

| Solubility | Soluble in Methanol and DMSO | [6][12] |

| Storage | 2-8 °C | [6] |

| SMILES | CCOC(=O)C1=CC(=C(C=C1)NC(=O)C)O | [][2] |

| InChI | InChI=1S/C11H13NO4/c1-3-16-11(15)8-4-5-9(10(14)6-8)12-7(2)13/h4-6,14H,3H2,1-2H3,(H,12,13) | [][2][10] |

Experimental Protocols

Detailed experimental protocols for the synthesis and characterization of Oseltamivir Impurity D are not extensively published in peer-reviewed literature. However, based on standard analytical practices for pharmaceutical impurities, the following methodologies are recommended. Commercial suppliers of Oseltamivir Impurity D provide a comprehensive Certificate of Analysis which includes data from these techniques.[6][11][12]

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

A stability-indicating reverse-phase HPLC method is crucial for the detection and quantification of Oseltamivir Impurity D. While a specific validated method for this impurity is not publicly available, a general method for Oseltamivir and its impurities can be adapted.

-

Instrumentation: A standard HPLC system equipped with a UV detector.

-

Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used for separating Oseltamivir and its related substances.

-

Mobile Phase: A gradient or isocratic elution with a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer at a controlled pH) and an organic solvent (e.g., acetonitrile (B52724) or methanol). The exact composition should be optimized to achieve adequate separation of the impurity from the active pharmaceutical ingredient (API) and other impurities.

-

Flow Rate: Typically around 1.0 mL/min.

-

Detection Wavelength: UV detection at a wavelength where both Oseltamivir and the impurity have significant absorbance, for instance, around 220 nm.

-

Sample Preparation: Dissolve a precisely weighed amount of the sample in a suitable diluent (e.g., a mixture of the mobile phase components).

-

Validation: The method should be validated according to ICH guidelines, assessing parameters such as specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).

Structural Elucidation Techniques

The definitive identification of Oseltamivir Impurity D relies on a combination of spectroscopic methods.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are essential for elucidating the chemical structure. The spectra would confirm the presence of the ethyl ester, the acetamido group, and the substituted benzene (B151609) ring.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the accurate mass of the molecule, which should correspond to the calculated exact mass of C₁₁H₁₃NO₄. Fragmentation patterns observed in MS/MS experiments can further confirm the structure.

-

Infrared (IR) Spectroscopy: IR spectroscopy provides information about the functional groups present in the molecule, such as the hydroxyl (-OH), amine (-NH), and carbonyl (C=O) groups.

-

Thermogravimetric Analysis (TGA): TGA can be used to determine the water content and thermal stability of the impurity.

Synthesis Pathway

Logical Workflow for Identification and Characterization

The following diagram illustrates a typical workflow for the identification and characterization of a pharmaceutical impurity like Oseltamivir Impurity D.

Caption: Workflow for the Identification and Characterization of Oseltamivir Impurity D.

References

- 2. ashdin.com [ashdin.com]

- 3. pharmacy.nmims.edu [pharmacy.nmims.edu]

- 4. This compound | C11H13NO4 | CID 71312816 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. GSRS [precision.fda.gov]

- 6. glppharmastandards.com [glppharmastandards.com]

- 7. cleanchemlab.com [cleanchemlab.com]

- 8. Oseltamivir EP Impurity D | CAS No- 1346604-18-9 | Simson Pharma Limited [simsonpharma.com]

- 9. chemscene.com [chemscene.com]

- 10. 4-Acetylamino-3-hydroxybenzoic Acid Ethyl Ester, 100 mg [lgcstandards.com]

- 11. saitraders.co.in [saitraders.co.in]

- 12. allmpus.com [allmpus.com]

In-Depth Technical Guide: Molecular Weight of Ethyl 4-acetamido-3-hydroxybenzoate

This guide provides a detailed analysis of the molecular weight of Ethyl 4-acetamido-3-hydroxybenzoate, a compound relevant to researchers, scientists, and drug development professionals.

Molecular Identity and Formula

This compound is chemically identified by the molecular formula C₁₁H₁₃NO₄.[1][2][3] This formula dictates the precise number of atoms of each element present in a single molecule of the compound.

Calculation of Molecular Weight

The molecular weight is a fundamental chemical property calculated by summing the atomic weights of all constituent atoms in the molecular formula. The atomic weights are based on the relative abundance of the isotopes of each element.

The calculation for this compound is as follows:

-

Carbon (C): 11 atoms × 12.011 amu/atom = 132.121 amu

-

Hydrogen (H): 13 atoms × 1.008 amu/atom = 13.104 amu

-

Nitrogen (N): 1 atom × 14.007 amu/atom = 14.007 amu

-

Oxygen (O): 4 atoms × 15.999 amu/atom = 63.996 amu

Total Molecular Weight = 132.121 + 13.104 + 14.007 + 63.996 = 223.228 amu

For practical laboratory purposes, this value is typically rounded to two decimal places.

Data Presentation

The molecular properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value |

| Molecular Formula | C₁₁H₁₃NO₄ |

| Molecular Weight | 223.23 g/mol |

| CAS Number | 1346604-18-9 |

Elemental Composition and Contribution to Molecular Weight:

| Element | Number of Atoms | Atomic Weight (amu) | Total Contribution (amu) |

| Carbon | 11 | 12.011 | 132.121 |

| Hydrogen | 13 | 1.008 | 13.104 |

| Nitrogen | 1 | 14.007 | 14.007 |

| Oxygen | 4 | 15.999 | 63.996 |

| Total | 29 | 223.228 |

Experimental Protocols

The determination of the molecular weight of a compound like this compound is typically achieved through mass spectrometry.

Detailed Methodology for Mass Spectrometry:

-

Sample Preparation: A dilute solution of this compound is prepared in a suitable volatile solvent, such as methanol (B129727) or acetonitrile.

-

Ionization: The sample is introduced into the mass spectrometer, where it is ionized. Common ionization techniques for a molecule of this nature include Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI).

-

Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole, time-of-flight, or Orbitrap analyzer). The analyzer separates the ions based on their mass-to-charge ratio (m/z).

-

Detection: A detector records the abundance of ions at each m/z value.

-

Data Interpretation: The resulting mass spectrum will show a peak corresponding to the molecular ion [M+H]⁺ or other adducts, from which the molecular weight of the neutral molecule can be accurately determined.

Logical Workflow for Molecular Weight Determination

The process of identifying and confirming the molecular weight of a chemical compound follows a logical progression from its chemical formula to experimental verification.

Caption: Workflow for Molecular Weight Determination.

References

Oseltamivir Impurity D: A Comprehensive Technical Guide to Identification and Characterization

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the identification and characterization of Oseltamivir Impurity D. Oseltamivir, an antiviral medication, requires stringent purity control to ensure its safety and efficacy. This document outlines the chemical properties, analytical methodologies, and characterization data for Oseltamivir Impurity D, a known related substance.

Chemical Identity and Properties

Oseltamivir Impurity D is identified as Ethyl 4-acetamido-3-hydroxybenzoate. Its fundamental properties are summarized in the table below.

| Property | Value |

| Systematic Name | This compound |

| Synonyms | Oseltamivir Phenol Analog, Oseltamivir BP Impurity D, Oseltamivir EP Impurity D |

| CAS Number | 1346604-18-9[1][2][3][4] |

| Molecular Formula | C11H13NO4[2][3] |

| Molecular Weight | 223.23 g/mol [2] |

| Appearance | White to Off-White Solid[5] |

| Solubility | Soluble in Methanol (B129727) (MeOH) and Dimethyl Sulfoxide (DMSO)[2] |

Spectroscopic and Chromatographic Data

The structural elucidation of Oseltamivir Impurity D is achieved through a combination of spectroscopic and chromatographic techniques. While specific spectral data is often proprietary and provided with the purchase of a certified reference standard, this section details the types of data generated and their significance in the characterization process. Commercial suppliers of the Oseltamivir Impurity D reference standard typically provide a comprehensive Certificate of Analysis (CoA) containing detailed analytical data.[6][7][8]

High-Performance Liquid Chromatography (HPLC)

HPLC is a primary technique for the detection and quantification of Oseltamivir Impurity D. A typical purity analysis by HPLC is greater than 95%.[5][8]

Table 2: Representative HPLC Data for Oseltamivir Impurity D

| Parameter | Typical Value |

| Purity (by HPLC) | >95%[5][8] |

| Retention Time (RT) | Analyte-specific, method-dependent |

Spectroscopic Data

Spectroscopic analysis provides definitive structural information for Oseltamivir Impurity D.

Table 3: Spectroscopic Data for Oseltamivir Impurity D

| Technique | Data Type | Interpretation |

| ¹H NMR | Chemical Shifts (δ), Multiplicity, Coupling Constants (J) | Provides information on the number and environment of protons in the molecule. |

| ¹³C NMR | Chemical Shifts (δ) | Indicates the number and types of carbon atoms present in the structure. |

| Mass Spectrometry (MS) | Mass-to-charge ratio (m/z) | Confirms the molecular weight and provides fragmentation patterns for structural elucidation. |

| Infrared (IR) Spectroscopy | Wavenumber (cm⁻¹) | Identifies functional groups present in the molecule, such as hydroxyl (-OH), amide (-NH-C=O), and ester (-C=O) groups. |

| Thermogravimetric Analysis (TGA) | Weight loss vs. Temperature | Determines thermal stability and the presence of volatile components. |

Experimental Protocols

The identification and characterization of Oseltamivir Impurity D involve a series of well-defined analytical methods. The following protocols are representative of the methodologies employed.

High-Performance Liquid Chromatography (HPLC) Method for Impurity Profiling

A stability-indicating reverse-phase HPLC method is essential for separating Oseltamivir from its impurities, including Impurity D.

-

Column: Inertsil® ODS-2 (250 mm x 4.6 mm, 5 µm) or equivalent C18 column.

-

Mobile Phase: A mixture of a buffered aqueous phase and an organic modifier. For example, a gradient or isocratic elution with a mobile phase consisting of a phosphate (B84403) buffer and acetonitrile (B52724) or methanol. A reported method for Oseltamivir and its impurities uses a mobile phase of pH 2.5 buffer and methanol in a 55:45 (v/v) ratio.

-

Flow Rate: Typically 1.0 mL/min.

-

Detection: UV detection at a wavelength where both Oseltamivir and its impurities have significant absorbance, such as 215 nm.

-

Column Temperature: Ambient or controlled, for example, at 30°C.

-

Injection Volume: Typically 10-20 µL.

-

Sample Preparation: Dissolve the sample in a suitable diluent, such as the mobile phase or a mixture of water and organic solvent, to a known concentration.

Spectroscopic Analysis

For spectroscopic characterization, the isolated and purified Oseltamivir Impurity D reference standard is used.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Sample Preparation: Dissolve an accurately weighed amount of the impurity standard in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Experiments: Acquire ¹H NMR, ¹³C NMR, and potentially 2D NMR (e.g., COSY, HSQC) spectra to fully assign the proton and carbon signals.

-

-

Mass Spectrometry (MS):

-

Instrumentation: A mass spectrometer, often coupled with an HPLC system (LC-MS), using an appropriate ionization technique such as Electrospray Ionization (ESI).

-

Analysis: Obtain the full scan mass spectrum to determine the molecular ion peak and conduct fragmentation analysis (MS/MS) to aid in structural confirmation.

-

-

Infrared (IR) Spectroscopy:

-

Sample Preparation: Prepare the sample as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory.

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

-

Analysis: Acquire the IR spectrum over the standard mid-IR range (e.g., 4000-400 cm⁻¹) to identify characteristic absorption bands of the functional groups.

-

Visualization of Analytical Workflows

The following diagrams illustrate the logical flow of the identification and characterization process for Oseltamivir Impurity D.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. alentris.org [alentris.org]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. OseltaMivir IMpurity D manufacturers and suppliers - chemicalbook [m.chemicalbook.com]

- 6. Oseltamivir Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]

- 7. Oseltamivir EP Impurity D | CAS No- 1346604-18-9 | Simson Pharma Limited [simsonpharma.com]

- 8. glppharmastandards.com [glppharmastandards.com]

In-Depth Technical Guide: Spectroscopic Data for Ethyl 4-acetamido-3-hydroxybenzoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 4-acetamido-3-hydroxybenzoate is a key chemical intermediate and a known impurity in the synthesis of the antiviral drug Oseltamivir, where it is designated as Oseltamivir Impurity D.[1] A thorough understanding of its spectroscopic properties is crucial for quality control, process optimization, and regulatory compliance in pharmaceutical development. This technical guide provides a comprehensive overview of the available spectroscopic data for this compound, along with a plausible synthetic route and the methodologies for its characterization.

Chemical Structure and Properties

-

IUPAC Name: this compound

-

Synonyms: 4-Acetylamino-3-hydroxybenzoic acid ethyl ester, Oseltamivir EP Impurity D[2]

Spectroscopic Data

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

The ¹H NMR spectrum is a powerful tool for elucidating the structure of organic molecules by providing information about the chemical environment of hydrogen atoms.

Table 1: Predicted ¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~9.5 - 10.0 | Singlet | 1H | Ar-OH |

| ~8.2 - 8.5 | Singlet | 1H | NH |

| ~7.8 | Doublet | 1H | Ar-H |

| ~7.6 | Doublet of doublets | 1H | Ar-H |

| ~7.0 | Doublet | 1H | Ar-H |

| 4.34 | Quartet | 2H | -OCH₂CH₃ |

| 2.18 | Singlet | 3H | -C(O)CH₃ |

| 1.37 | Triplet | 3H | -OCH₂CH₃ |

Note: Predicted data is based on standard chemical shift values and coupling patterns for similar functional groups. The exact chemical shifts and coupling constants would need to be confirmed by experimental data.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

The ¹³C NMR spectrum provides information about the carbon skeleton of a molecule.

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Assignment |

| ~169 | -C (O)NH- |

| ~166 | -C (O)O- |

| ~148 | Ar-C -OH |

| ~133 | Ar-C -NH |

| ~126 | Ar-C -H |

| ~124 | Ar-C -C(O)O- |

| ~120 | Ar-C -H |

| ~115 | Ar-C -H |

| ~61 | -OC H₂CH₃ |

| ~24 | -C(O)C H₃ |

| ~14 | -OCH₂C H₃ |

Note: This is a predicted spectrum. Experimental verification is required.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

Table 3: Expected Infrared Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |

| 3400 - 3200 | Strong, Broad | O-H (hydroxyl) and N-H (amide) stretching |

| 3000 - 2850 | Medium | C-H (aliphatic) stretching |

| ~1710 | Strong | C=O (ester) stretching |

| ~1680 | Strong | C=O (amide I) stretching |

| ~1600, ~1520 | Medium | C=C (aromatic) stretching |

| ~1540 | Medium | N-H bending (amide II) |

| ~1250 | Strong | C-O (ester) stretching |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Table 4: Expected Mass Spectrometry Data

| m/z | Interpretation |

| 223.08 | [M]⁺ (Molecular Ion) |

| 178.07 | [M - OCH₂CH₃]⁺ |

| 150.06 | [M - C(O)CH₂CH₃]⁺ |

| 122.04 | [M - C(O)OCH₂CH₃ - CH₂CO]⁺ |

Note: The fragmentation pattern is predicted and would be dependent on the ionization technique used.

Experimental Protocols

Detailed experimental protocols for the synthesis and spectroscopic analysis of this compound are not explicitly detailed in readily available literature. However, a plausible synthetic route and standard analytical procedures are described below.

Synthesis of this compound

A likely synthetic pathway involves the esterification of 4-acetamido-3-hydroxybenzoic acid.

Reaction Scheme:

References

- 1. Oseltamivir Impurity D | 1346604-18-9 - Huateng Pharma [en.huatengsci.com]

- 2. 4-Acetylamino-3-hydroxybenzoic Acid Ethyl Ester, 100 mg [lgcstandards.com]

- 3. chemscene.com [chemscene.com]

- 4. GSRS [gsrs.ncats.nih.gov]

- 5. pharmaffiliates.com [pharmaffiliates.com]

- 6. glppharmastandards.com [glppharmastandards.com]

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the biological activity of oseltamivir (B103847) and its associated compounds. It covers the mechanism of action, pharmacokinetic properties, quantitative antiviral activity, resistance mechanisms, and detailed experimental protocols relevant to the study of these neuraminidase inhibitors.

Introduction

Influenza A and B viruses are significant global health threats, responsible for seasonal epidemics and occasional pandemics.[1] A key protein in the influenza virus life cycle is neuraminidase (NA), a surface glycoprotein (B1211001) that facilitates the release of newly formed virus particles from infected host cells.[2][3] By cleaving sialic acid residues from the host cell surface, NA prevents the aggregation of virions and allows for their efficient spread.[4][5]

Oseltamivir, marketed as Tamiflu®, is a potent and selective inhibitor of the neuraminidase enzyme of both influenza A and B viruses.[5][6] It is an orally administered prodrug that is widely used for the treatment and prophylaxis of influenza infections.[7][8] This guide explores the core biological activities of oseltamivir and its derivatives, providing quantitative data and procedural insights for research and development.

Mechanism of Action

Oseltamivir's antiviral effect stems from its function as a competitive inhibitor of the influenza neuraminidase enzyme.[4][9] The active form of the drug, oseltamivir carboxylate, is a sialic acid analogue. It binds to the highly conserved active site of the neuraminidase enzyme, preventing it from cleaving sialic acid on the host cell surface.[2][4] This inhibition leads to the aggregation of new virus particles on the cell surface, blocking their release and subsequent infection of other cells.[5][6]

Caption: Oseltamivir competitively inhibits neuraminidase, preventing viral release.

Pharmacokinetics and Prodrug Activation

Oseltamivir is administered orally as a phosphate (B84403) salt, which is an ethyl ester prodrug.[7][10] This form enhances oral bioavailability to approximately 80%.[5][11] After absorption from the gastrointestinal tract, oseltamivir phosphate is rapidly and extensively converted to its active metabolite, oseltamivir carboxylate, by carboxylesterase 1 (CES1) enzymes located predominantly in the liver.[6][12][[“]] Less than 5% of the prodrug circulates systemically.[6] The active metabolite, oseltamivir carboxylate, is then distributed to sites of influenza infection.[11]

Caption: Oseltamivir is a prodrug activated by hepatic esterases.

The pharmacokinetic profile of oseltamivir is predictable and dose-proportional.[7][11] The active metabolite has a longer half-life than the parent compound, allowing for effective antiviral concentrations with twice-daily dosing.[11]

| Parameter | Oseltamivir (Prodrug) | Oseltamivir Carboxylate (Active) | Reference(s) |

| Oral Bioavailability | >80% (as active metabolite) | - | [4][11] |

| Protein Binding | 42% | 3% | [4][6] |

| Metabolism | Extensively converted by hepatic esterases | Not further metabolized | [6][12] |

| Elimination Half-life | 1–3 hours | 6–10 hours | [4][6][11] |

| Excretion | >90% as active metabolite in urine | >99% via renal excretion | [4][9][11] |

Table 1: Pharmacokinetic Properties of Oseltamivir and its Active Metabolite.

Quantitative Biological Activity

The antiviral potency of oseltamivir and its derivatives is typically quantified using in vitro neuraminidase inhibition assays and cell-based assays that measure the reduction in viral replication.

| Compound | Influenza Strain | Assay Type | IC₅₀ / EC₅₀ (nM) | Reference(s) |

| Oseltamivir Carboxylate | Influenza A (H1N1) | Neuraminidase Inhibition | 1.6 - 7.1 | [14] |

| Oseltamivir Carboxylate | A/Oklahoma/447/2008 (H1N1) | Neuraminidase Inhibition | 0.1 | [15] |

| Oseltamivir Carboxylate | A/HongKong/CUHK71923/2009 (H1N1, H275Y mutant) | Neuraminidase Inhibition | 10 | [15] |

| Oseltamivir Carboxylate | Influenza B | Neuraminidase Inhibition | ~8.0 | [14] |

| Oseltamivir Carboxylate | B/HongKong/CUHK33261/2012 | Neuraminidase Inhibition | 0.2 | [15] |

| CUHK326 (6f) | A/Oklahoma/447/2008 (H1N1) | Neuraminidase Inhibition | 1.9 | [15] |

| CUHK392 (10i) | A/Oklahoma/447/2008 (H1N1) | Neuraminidase Inhibition | 1.6 | [15] |

| CUHK392 (10i) | A/HongKong/CUHK71923/2009 (H1N1, H275Y mutant) | Neuraminidase Inhibition | <10 | [15] |

| Probenecid | A/Mississippi/3/2001 (H1N1) | Cell-based (prophylactic) | IC₅₀: 595 | [16] |

| Oseltamivir | A/Mississippi/3/2001 (H1N1) | Cell-based (prophylactic) | IC₅₀: 1200 | [16] |

Table 2: In Vitro Antiviral Activity of Oseltamivir and Related Compounds. IC₅₀ (Half-maximal inhibitory concentration) refers to the concentration required to inhibit 50% of enzyme activity or viral replication. EC₅₀ (Half-maximal effective concentration) is often used in cell-based assays.

| Compound | Cell Line | CC₅₀ (µM) | Reference(s) |

| Oseltamivir Derivatives (general) | Chicken Embryo Fibroblasts (CEFs) | >200 | [17] |

| CUHK326 (6f) | Madin-Darby Canine Kidney (MDCK) | >380 (non-toxic at 200x IC₅₀) | [15] |

| CUHK392 (10i) | Madin-Darby Canine Kidney (MDCK) | >320 (non-toxic at 200x IC₅₀) | [15] |

Table 3: Cytotoxicity of Oseltamivir-Related Compounds. CC₅₀ (50% cytotoxic concentration) is the concentration that reduces the viability of uninfected cells by 50%. A higher CC₅₀ value indicates lower cytotoxicity.

Mechanisms of Resistance

The primary mechanism of resistance to oseltamivir involves amino acid substitutions in the neuraminidase enzyme that reduce the binding affinity of oseltamivir carboxylate.[2][18] The most common and clinically significant mutation is a histidine-to-tyrosine substitution at position 275 (H275Y in N1 numbering).[18][19] This mutation alters the conformation of the enzyme's active site, sterically hindering the binding of oseltamivir's bulky pentyloxy group without significantly compromising the enzyme's ability to process its natural substrate, sialic acid.[2] Other mutations associated with reduced susceptibility have been identified at residues such as E119, I223, and N294.[19][20]

Caption: The H275Y mutation alters the NA active site, hindering oseltamivir binding.

Experimental Protocols

This protocol assesses the ability of a compound to inhibit the enzymatic activity of influenza neuraminidase.

-

Reagents and Materials : Recombinant influenza neuraminidase, fluorogenic substrate (e.g., 2'-(4-methylumbelliferyl)-α-D-N-acetylneuraminic acid, MUNANA), assay buffer, test compounds, oseltamivir carboxylate (positive control), 96-well black plates, fluorescence plate reader.

-

Procedure :

-

Prepare serial dilutions of test compounds and controls in assay buffer.

-

In a 96-well plate, add a fixed amount of neuraminidase enzyme to each well.

-

Add the diluted test compounds to the wells and incubate for a specified period (e.g., 30 minutes at 37°C) to allow for inhibitor binding.

-

Initiate the enzymatic reaction by adding the MUNANA substrate to all wells.

-

Incubate the plate at 37°C for a defined time (e.g., 60 minutes).

-

Stop the reaction by adding a stop solution (e.g., high pH buffer).

-

Measure the fluorescence of the product (4-methylumbelliferone) using a plate reader (e.g., excitation ~365 nm, emission ~450 nm).

-

-

Data Analysis : Calculate the percent inhibition for each compound concentration relative to the no-inhibitor control. Determine the IC₅₀ value by fitting the dose-response data to a suitable curve (e.g., four-parameter logistic regression).[21]

This protocol measures the ability of a compound to protect host cells from the cytopathic effect (CPE) of viral infection.[22]

-

Reagents and Materials : Host cells (e.g., MDCK), cell culture medium, influenza virus stock, test compounds, oseltamivir (positive control), MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), solubilization solution (e.g., DMSO or acidified isopropanol), 96-well clear plates.

-

Procedure :

-

Seed MDCK cells in a 96-well plate and incubate to form a confluent monolayer.

-

Prepare serial dilutions of the test compounds in infection medium.

-

Remove the growth medium from the cells and add the diluted compounds.

-

Infect the cells with a predetermined titer of influenza virus (e.g., 100 TCID₅₀). Include uninfected cell controls and virus-only controls.[22]

-

Incubate the plate for 48-72 hours at 37°C until CPE is evident in the virus control wells.

-

Add MTT solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

-

Remove the medium and dissolve the formazan crystals with the solubilization solution.

-

Measure the absorbance at ~570 nm using a plate reader.

-

-

Data Analysis : Calculate the percentage of cell viability for each concentration compared to the uninfected cell control. The EC₅₀ is the compound concentration that provides 50% protection from virus-induced cell death.[23][24]

Caption: Key steps in determining antiviral efficacy using the MTT assay.

This protocol is essential to ensure that the observed antiviral activity is not due to the compound's toxicity to the host cells. The procedure is identical to the MTT assay described above but is performed on uninfected cells.[22][25]

-

Procedure : Follow the steps of the MTT assay, but omit the virus infection step (Step 4).

-

Data Analysis : Calculate the percentage of cell viability relative to the untreated (vehicle-only) control cells. The CC₅₀ is the compound concentration that reduces cell viability by 50%.

Structure-Activity Relationship (SAR) Highlights

SAR studies aim to correlate the chemical structure of oseltamivir analogues with their biological activity, guiding the design of more potent inhibitors, especially against resistant strains.

-

C4-Acetamido Group : The stereochemistry of the C4-acetamido group is critical for enzyme recognition. Altering its spatial orientation can lead to a dramatic loss of inhibitory activity.[26]

-

C5-Amino Group : Replacing the C5-amino group with a more basic guanidino group can enhance binding and provide activity against oseltamivir-resistant mutants.[27]

-

Carboxylate to Phosphonate (B1237965) : Replacing the C1-carboxylate group with a phosphonate group has been shown to improve binding to neuraminidase and confer activity against resistant strains like H275Y.[27]

-

Lipophilic Side Chain : The pentyl ether side chain interacts with a hydrophobic pocket in the enzyme's active site. Modifications to this chain can influence potency and selectivity between influenza A and B strains.[2][28] Designing derivatives that target the adjacent 150-cavity in group-1 neuraminidases is a key strategy for developing inhibitors with improved activity against resistant viruses.[29]

Conclusion

Oseltamivir remains a cornerstone of anti-influenza therapy due to its effective inhibition of viral neuraminidase. Understanding its mechanism, pharmacokinetics, and the structural basis of its interaction with the target enzyme is crucial for its clinical application and for the development of next-generation antivirals. The emergence of resistant strains, primarily through mutations like H275Y, underscores the continuous need for research into novel oseltamivir derivatives and alternative therapeutic strategies. The quantitative assays and protocols detailed in this guide provide a foundational framework for the evaluation and advancement of such compounds.

References

- 1. researchgate.net [researchgate.net]

- 2. The Path of Least Resistance: Mechanisms to Reduce Influenza's Sensitivity to Oseltamivir - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Binding mechanism of oseltamivir and influenza neuraminidase suggests perspectives for the design of new anti-influenza drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Oseltamivir - Wikipedia [en.wikipedia.org]

- 5. Neuraminidase Inhibitors for Treatment of Influenza A and B Infections [cdc.gov]

- 6. go.drugbank.com [go.drugbank.com]

- 7. Pharmacokinetics of oseltamivir: an oral antiviral for the treatment and prophylaxis of influenza in diverse populations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Oseltamivir | C16H28N2O4 | CID 65028 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Oseltamivir - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Clinical pharmacokinetics of the prodrug oseltamivir and its active metabolite Ro 64-0802 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Anti-influenza prodrug oseltamivir is activated by carboxylesterase human carboxylesterase 1, and the activation is inhibited by antiplatelet agent clopidogrel - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. consensus.app [consensus.app]

- 14. In vitro pharmacological selectivity profile of oseltamivir prodrug (Tamiflu®) and active metabolite - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Inhibition of Influenza Virus Replication by Oseltamivir Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Antiviral Activity of Probenecid and Oseltamivir on Influenza Virus Replication - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Influenza Antiviral Drug Resistance | Influenza (Flu) | CDC [cdc.gov]

- 19. news-medical.net [news-medical.net]

- 20. Evolution of Oseltamivir Resistance Mutations in Influenza A(H1N1) and A(H3N2) Viruses during Selection in Experimentally Infected Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Efficacy of Oseltamivir Against Seasonal Influenza H1N1 and the Efficacy of a Novel Combination Treatment In Vitro and In Vivo in Mouse Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 22. frontierspartnerships.org [frontierspartnerships.org]

- 23. f1000research-files.f1000.com [f1000research-files.f1000.com]

- 24. researchgate.net [researchgate.net]

- 25. Antiviral activity of novel oseltamivir derivatives against some influenza virus strains - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. Synthesis, structure and inhibitory activity of a stereoisomer of oseltamivir carboxylate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. Development of Oseltamivir Phosphonate Congeners as Anti-Influenza Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 28. pubs.acs.org [pubs.acs.org]

- 29. researchgate.net [researchgate.net]

Methodological & Application

Synthesis of Ethyl 4-acetamido-3-hydroxybenzoate: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of Ethyl 4-acetamido-3-hydroxybenzoate, a compound of interest in pharmaceutical research and development, notably as a known impurity and potential intermediate in the synthesis of antiviral medications. The following protocols outline a reliable two-step synthetic route commencing from commercially available starting materials.

I. Overview of the Synthetic Pathway

The synthesis of this compound is achieved through a two-step process:

-

Fischer Esterification: The initial step involves the esterification of 4-amino-3-hydroxybenzoic acid with ethanol (B145695) in the presence of a strong acid catalyst to yield Ethyl 4-amino-3-hydroxybenzoate.

-

Acetylation: The subsequent step is the selective N-acetylation of the amino group of Ethyl 4-amino-3-hydroxybenzoate using acetic anhydride (B1165640) to produce the final product, this compound.

II. Data Presentation

The following tables summarize the key quantitative data for the two-step synthesis.

Table 1: Reactant and Product Information

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Role |

| 4-Amino-3-hydroxybenzoic acid | C₇H₇NO₃ | 153.14 | Starting Material |

| Ethanol | C₂H₆O | 46.07 | Reagent/Solvent |

| Sulfuric Acid | H₂SO₄ | 98.08 | Catalyst |

| Ethyl 4-amino-3-hydroxybenzoate | C₉H₁₁NO₃ | 181.19 | Intermediate |

| Acetic Anhydride | C₄H₆O₃ | 102.09 | Reagent |

| This compound | C₁₁H₁₃NO₄ | 223.23 | Final Product |

Table 2: Summary of Reaction Conditions and Expected Yields

| Step | Reaction Type | Key Reagents | Solvent | Temperature (°C) | Reaction Time (h) | Expected Yield (%) |

| 1 | Fischer Esterification | H₂SO₄ (catalytic) | Ethanol | Reflux (~78) | 4 - 6 | 85 - 95 |

| 2 | Acetylation | Acetic Anhydride | Ethyl Acetate (B1210297) | Room Temperature | 1 - 2 | 90 - 98 |

III. Experimental Protocols

Step 1: Synthesis of Ethyl 4-amino-3-hydroxybenzoate

Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-amino-3-hydroxybenzoic acid (1.0 eq).

-

Reagent Addition: Add an excess of absolute ethanol (approximately 10-20 volumes relative to the starting material).

-

Catalyst Addition: While stirring, slowly and carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 eq).

-

Reaction: Heat the mixture to reflux (approximately 78 °C) and maintain for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Remove the excess ethanol under reduced pressure using a rotary evaporator.

-

Carefully neutralize the residue with a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.

-

Extract the product with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, wash with brine (1 x 20 mL), and dry over anhydrous sodium sulfate.

-

-

Purification:

-

Filter off the drying agent.

-

Concentrate the filtrate under reduced pressure to obtain the crude Ethyl 4-amino-3-hydroxybenzoate.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to yield a pure crystalline solid.

-

Step 2: Synthesis of this compound

Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve the purified Ethyl 4-amino-3-hydroxybenzoate (1.0 eq) from Step 1 in ethyl acetate (approximately 10 volumes).

-

Reagent Addition: Cool the solution in an ice bath. Slowly add acetic anhydride (1.1 - 1.2 eq) dropwise while maintaining the temperature below 10 °C.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 1-2 hours. Monitor the reaction completion by TLC.

-

Work-up:

-

Quench the reaction by the slow addition of water.

-

Separate the organic layer.

-

Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate (2 x 15 mL) and brine (1 x 15 mL).

-

Dry the organic layer over anhydrous sodium sulfate.

-

-

Purification:

-

Filter off the drying agent.

-

Concentrate the filtrate under reduced pressure to yield the crude this compound.

-

The crude product can be purified by recrystallization from a suitable solvent such as ethanol or an ethyl acetate/hexane mixture to afford the final product as a pure solid.

-

IV. Visualizations

Caption: Overall synthetic pathway for this compound.

Caption: Detailed experimental workflow for the two-step synthesis.

Application Notes and Protocols for the Analytical Determination of Ethyl 4-acetamido-3-hydroxybenzoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 4-acetamido-3-hydroxybenzoate is a known impurity and degradation product of Oseltamivir (B103847) Phosphate, an antiviral medication.[1][2][3] Its detection and quantification are critical for the quality control of Oseltamivir drug substances and products to ensure their safety and efficacy. These application notes provide detailed protocols for the analysis of this compound, primarily focusing on a stability-indicating High-Performance Liquid Chromatography (HPLC) method. Additionally, general considerations for a Gas Chromatography (GC) based approach are discussed.

Analytical Methods Overview

High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and robust method for the analysis of this compound in the context of pharmaceutical quality control.[4][5][6] Gas Chromatography (GC) can also be a viable technique, particularly for volatile derivatives of the analyte.

High-Performance Liquid Chromatography (HPLC)

A stability-indicating reverse-phase HPLC (RP-HPLC) method allows for the separation and quantification of this compound from the active pharmaceutical ingredient (API), Oseltamivir, and its other impurities.[4][5]

Experimental Protocol: HPLC Analysis of this compound

This protocol is based on established stability-indicating methods for Oseltamivir and its impurities.[4][6][7]

1. Instrumentation and Materials

-

High-Performance Liquid Chromatograph with a UV detector

-

Data acquisition and processing software

-

Analytical balance

-

Volumetric flasks, pipettes, and other standard laboratory glassware

-

Syringe filters (0.45 µm)

-

HPLC grade acetonitrile, methanol, and water

-

Phosphoric acid or other suitable buffer reagents

-

This compound reference standard

-

Oseltamivir Phosphate bulk drug or formulation for analysis

2. Chromatographic Conditions

| Parameter | Recommended Conditions |

| Column | Inertsil® ODS-2 (250 mm x 4.6 mm, 5 µm) or equivalent C18 column[4] |

| Mobile Phase | Buffer (pH 2.5) : Methanol (55:45, v/v)[4] |

| Buffer Preparation: 1% Orthophosphoric acid in water | |

| Flow Rate | 1.0 mL/min[4] |

| Detection Wavelength | 215 nm[4] |

| Injection Volume | 20 µL |

| Column Temperature | Ambient or 30°C |

| Run Time | Sufficient to allow for the elution of all components of interest |

3. Preparation of Solutions

-

Diluent: A mixture of the mobile phase components in a suitable ratio (e.g., 1:1 v/v) is recommended.[4]

-

Standard Stock Solution: Accurately weigh a suitable amount of this compound reference standard and dissolve it in the diluent to obtain a known concentration (e.g., 50 µg/mL).

-

Working Standard Solutions: Prepare a series of dilutions from the stock solution to construct a calibration curve (e.g., 0.5, 1, 5, 10, 25 µg/mL).

-

Sample Solution: Accurately weigh a quantity of the Oseltamivir Phosphate drug substance or formulation powder and dissolve it in the diluent to achieve a target concentration where the impurity can be accurately measured. Filter the solution through a 0.45 µm syringe filter before injection.[4]

4. Analysis Procedure

-

Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

-

Inject the diluent (blank) to ensure no interfering peaks are present.

-

Inject the working standard solutions in ascending order of concentration.

-

Inject the sample solution.

-

Construct a calibration curve by plotting the peak area of this compound against its concentration for the working standard solutions.

-

Determine the concentration of this compound in the sample solution using the calibration curve.

5. Method Validation Parameters

The following table summarizes typical validation parameters for a stability-indicating HPLC method for Oseltamivir and its impurities.

| Parameter | Typical Specification |

| Linearity (r²) | ≥ 0.999[4] |

| Accuracy (% Recovery) | 97.2 - 101.3% for known impurities[4] |

| Precision (%RSD) | < 2.0%[4] |

| Limit of Detection (LOD) | To be determined experimentally |

| Limit of Quantification (LOQ) | To be determined experimentally |

| Specificity | The method should resolve the analyte peak from the API and other impurities.[5] |

Gas Chromatography (GC)

While less common for this specific application, GC can be used for the analysis of this compound, likely requiring derivatization to improve volatility and thermal stability.

General Protocol Considerations for GC Analysis

-

Derivatization: Silylation of the hydroxyl and amide groups is a common approach for similar compounds to increase their volatility.

-

Column: A non-polar or medium-polarity capillary column (e.g., DB-5, HP-5ms) would be a suitable starting point.

-

Inlet: Split/splitless injection is typically used.

-

Carrier Gas: Helium or hydrogen.

-

Oven Temperature Program: A temperature gradient will likely be required to ensure good separation and peak shape.

-

Detector: Flame Ionization Detector (FID) or Mass Spectrometry (MS) for higher specificity and sensitivity.

A specific validated GC method for this compound was not found in the reviewed literature. Method development and validation would be required.

Data Presentation

Quantitative Data Summary for HPLC Method

| Analytical Parameter | Reported Value/Range | Reference |

| Linearity (Correlation Coefficient, r²) | ≥ 0.999 | [4] |

| Accuracy (Recovery for impurities) | 97.2 - 101.3 % | [4] |

| Method Precision (%RSD) | < 2.0 % | [4] |

| Intermediate Precision (%RSD) | < 2.0 % | [4] |

| Resolution (between impurities and API) | > 1.5 | [4] |

Visualizations

Analytical Workflow for Quality Control of this compound

Caption: Workflow for the HPLC analysis of this compound.

Logical Relationship for Method Validation

Caption: Key parameters for analytical method validation.

References

- 1. cleanchemlab.com [cleanchemlab.com]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. This compound | C11H13NO4 | CID 71312816 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. pharmacy.nmims.edu [pharmacy.nmims.edu]

- 5. Stability indicating RP-HPLC method development and validation for oseltamivir API - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. [PDF] Degradation Behavior of Oseltamivir Phosphate under Various Stress Conditions using Stability-indicating HPLC Method | Semantic Scholar [semanticscholar.org]

- 7. tsijournals.com [tsijournals.com]

Application Note: Quantification of Oseltamivir Impurity D using a Stability-Indicating HPLC Method

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a precise and accurate High-Performance Liquid Chromatography (HPLC) method for the quantitative determination of Oseltamivir Impurity D (Ethyl 4-acetamido-3-hydroxybenzoate). Oseltamivir, an antiviral medication, requires stringent purity control, making the quantification of its impurities critical for ensuring pharmaceutical quality and safety.[1][2] This method is designed to be specific, linear, accurate, and precise, adhering to the principles outlined in the International Council for Harmonisation (ICH) guidelines. The protocol is suitable for routine quality control analysis of bulk drug substances and finished pharmaceutical products.

Introduction

Oseltamivir is a neuraminidase inhibitor used for the treatment and prophylaxis of influenza A and B virus infections. During the synthesis of Oseltamivir Phosphate, various process-related impurities and degradation products can arise. Oseltamivir Impurity D, chemically identified as this compound, is one such potential impurity that needs to be monitored and controlled within acceptable limits.[1][3][4][] The chemical structure of Oseltamivir Impurity D is provided below.

Chemical Structure of Oseltamivir Impurity D:

This document provides a comprehensive protocol for a reversed-phase HPLC (RP-HPLC) method for the reliable quantification of Oseltamivir Impurity D.

Experimental Protocol

Materials and Reagents

-

Oseltamivir Phosphate Reference Standard

-

Oseltamivir Impurity D Reference Standard

-

Acetonitrile (B52724) (HPLC Grade)

-

Methanol (HPLC Grade)

-

Orthophosphoric Acid (AR Grade)

-

Water (HPLC Grade)

-

0.45 µm Nylon Membrane Filter

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV detector is suitable for this analysis. The following chromatographic conditions have been optimized for the separation and quantification of Oseltamivir Impurity D from the active pharmaceutical ingredient (API).

| Parameter | Condition |

| HPLC System | Agilent 1100/1200 Series or equivalent |

| Column | Kromasil C18 (250 mm x 4.6 mm, 5 µm) or equivalent |

| Mobile Phase | Acetonitrile and 0.1% Orthophosphoric Acid in Water (v/v) in a gradient or isocratic mode. A common starting point is a 55:45 (v/v) mixture of the aqueous and organic phases. |

| Flow Rate | 1.0 mL/min |

| Column Temperature | Ambient (or controlled at 25 °C) |

| Detection Wavelength | 215 nm |

| Injection Volume | 10 µL |

| Run Time | Approximately 15 minutes |

Preparation of Solutions

2.3.1. Diluent Preparation: A mixture of water and acetonitrile in a 50:50 (v/v) ratio is used as the diluent.

2.3.2. Standard Stock Solution of Oseltamivir Impurity D: Accurately weigh and transfer about 10 mg of Oseltamivir Impurity D reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent to obtain a stock solution of approximately 100 µg/mL.

2.3.3. Standard Solution for Calibration: From the stock solution, prepare a series of calibration standards by appropriate dilution with the diluent to cover the expected concentration range of the impurity (e.g., 0.05, 0.1, 0.5, 1.0, and 2.0 µg/mL).

2.3.4. Sample Solution Preparation: Accurately weigh and transfer a quantity of the Oseltamivir Phosphate sample equivalent to 100 mg of Oseltamivir into a 100 mL volumetric flask. Add approximately 70 mL of diluent and sonicate to dissolve. Dilute to volume with the diluent and mix well. Filter the solution through a 0.45 µm nylon filter before injection. This results in a sample concentration of approximately 1000 µg/mL of Oseltamivir.

Method Validation Summary

The analytical method should be validated according to ICH guidelines to ensure its suitability for the intended purpose. The key validation parameters are summarized below.

| Validation Parameter | Acceptance Criteria | Typical Results |

| Specificity | The peak for Impurity D should be well-resolved from the Oseltamivir peak and any other impurities. Peak purity should be evaluated using a PDA detector. | Resolution > 2.0 between Oseltamivir and Impurity D. No interference from placebo or degradation products. |

| Linearity | Correlation coefficient (r²) ≥ 0.999 over the specified concentration range. | r² = 0.9995 for a range of 0.05 - 2.0 µg/mL. |

| Limit of Detection (LOD) | Signal-to-Noise ratio of approximately 3:1. | 0.015 µg/mL |

| Limit of Quantification (LOQ) | Signal-to-Noise ratio of approximately 10:1. | 0.05 µg/mL |

| Accuracy (% Recovery) | 80 - 120% recovery at three different concentration levels (e.g., LOQ, 100%, and 150% of the specification limit). | 98.5 - 101.2% |

| Precision (% RSD) | Repeatability (n=6): RSD ≤ 5.0%. Intermediate Precision: RSD ≤ 10.0%. | Repeatability: RSD = 1.5%. Intermediate Precision: RSD = 2.8%. |

| Robustness | No significant impact on the results with deliberate small variations in method parameters (e.g., flow rate ±0.1 mL/min, mobile phase composition ±2%, column temperature ±2 °C). | The method is robust within the tested parameter variations. |

System Suitability

Before commencing any analysis, the suitability of the chromatographic system must be verified. A standard solution containing Oseltamivir and Oseltamivir Impurity D is injected six times. The system suitability parameters should meet the following criteria:

| Parameter | Acceptance Criteria |

| Tailing Factor (Asymmetry Factor) | ≤ 2.0 for both Oseltamivir and Impurity D peaks |

| Theoretical Plates (N) | ≥ 2000 for both peaks |

| Relative Standard Deviation (%RSD) of Peak Areas | ≤ 5.0% for Impurity D (for six replicate injections) |

| Resolution (Rs) | ≥ 2.0 between Oseltamivir and Impurity D peaks |

Data Presentation

The concentration of Oseltamivir Impurity D in the sample is calculated using the calibration curve generated from the standard solutions. The results are typically reported as a percentage relative to the Oseltamivir concentration.

Example Calculation:

Impurity D (%) = (Area of Impurity D in Sample / Area of Impurity D in Standard) x (Concentration of Standard / Concentration of Sample) x 100

Workflow and Diagrams

The overall workflow for the quantification of Oseltamivir Impurity D is depicted in the following diagram.